1-Benzyl-3-hydroxypyridinium chloride

Pharmaceutical Synthesis Process Chemistry Intermediate Procurement

Select 1-Benzyl-3-hydroxypyridinium chloride (CAS 3323-73-7) as your strategic intermediate for dihydropyridine calcium channel blockers (e.g., benidipine) and enantiopure 3-hydroxypiperidine scaffolds. This benzyl-substituted quaternary ammonium salt delivers a decisive 28.7 percentage-point yield advantage over direct alkylation routes and enables asymmetric hydrogenation with up to 90% ee under Rh-JosiPhos catalysis. Its chloride counterion prevents catalyst poisoning in continuous-flow hydrogenation, ensuring consistent multi-batch performance. Available in high purity (≥97%) for R&D and multi-kilogram campaigns. Request a quote for bulk quantities.

Molecular Formula C12H12ClNO
Molecular Weight 221.68 g/mol
CAS No. 3323-73-7
Cat. No. B1338420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-hydroxypyridinium chloride
CAS3323-73-7
Molecular FormulaC12H12ClNO
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[N+]2=CC=CC(=C2)O.[Cl-]
InChIInChI=1S/C12H11NO.ClH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H
InChIKeyONNZKJRJNUPXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-hydroxypyridinium chloride (CAS 3323-73-7): Procurement-Relevant Properties and Synthetic Role


1-Benzyl-3-hydroxypyridinium chloride is a quaternary ammonium salt characterized by a pyridinium ring bearing a benzyl group at the nitrogen atom and a hydroxyl group at the 3-position. It is typically supplied as a colorless to white crystalline solid with a melting point of 162–164 °C (lit.) and a molecular weight of 221.68 g/mol . The compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, most notably as the direct precursor to N‑benzyl‑3‑hydroxypiperidine, which is a key building block in the synthesis of dihydropyridine calcium channel blockers such as benidipine [1]. It is also recognized for its potential antimicrobial properties and its use as a catalyst in certain organic transformations .

Why 1-Benzyl-3-hydroxypyridinium Chloride Cannot Be Replaced by Generic N-Alkyl-3-hydroxypyridinium Salts or Neutral Analogs


While N‑alkyl‑3‑hydroxypyridinium salts share a common pyridinium core, the specific N‑benzyl substituent in 1‑benzyl‑3‑hydroxypyridinium chloride confers distinct reactivity and biological profiles that are not transferable to other alkyl derivatives. For instance, the benzyl group is essential for the downstream reduction to N‑benzyl‑3‑hydroxypiperidine—a transformation that fails with shorter alkyl chains due to altered electron density and steric demands [1]. Furthermore, the chloride counterion is preferred over bromide in certain industrial syntheses because it avoids the need for expensive halide-exchange steps and reduces the risk of catalyst poisoning in subsequent hydrogenation reactions [2]. Neutral analogs such as 1‑benzyl‑3‑hydroxypyridine lack the positive charge on the pyridinium nitrogen, which abolishes the electrophilic character required for key transformations like the borohydride reduction used to access the piperidine scaffold . These structural and electronic differences underscore why substitution with a generic N‑alkyl‑3‑hydroxypyridinium salt or a neutral benzyl derivative will lead to either synthetic failure or significantly reduced yield.

Quantitative Differentiation of 1-Benzyl-3-hydroxypyridinium Chloride: Comparative Evidence for Procurement Decisions


Superior Yield in the Synthesis of N-Benzyl-3-hydroxypiperidine Compared to Direct Alkylation Routes

In the production of N‑benzyl‑3‑hydroxypiperidine, a critical intermediate for calcium channel blockers, the two‑step sequence via 1‑benzyl‑3‑hydroxypyridinium chloride delivers a combined yield of 85.6 % after reduction, as reported in a Chinese patent [1]. In contrast, alternative methods that rely on direct alkylation of 3‑hydroxypiperidine with benzyl halides typically achieve yields of only 56.9 % [2]. The use of the pyridinium chloride intermediate thus provides a 28.7 percentage‑point yield advantage, directly reducing raw material costs and waste in large‑scale manufacturing.

Pharmaceutical Synthesis Process Chemistry Intermediate Procurement

Enantioselective Hydrogenation Performance Among N‑Benzylated 3‑Substituted Pyridinium Salts

In the asymmetric hydrogenation of N‑benzylated 3‑substituted pyridinium salts, the presence of a hydroxyl group at the 3‑position (as in 1‑benzyl‑3‑hydroxypyridinium chloride) enables enantiomeric excess (ee) values up to 90 % when using a Rh‑JosiPhos catalyst in the presence of triethylamine [1]. While the study did not provide a direct head‑to‑head comparison of the chloride versus other salts, the class‑level data establish that the 3‑hydroxy substituent is critical for achieving high ee. Other 3‑substituted analogs (e.g., 3‑methoxy or 3‑amino) gave significantly lower ee under identical conditions [2].

Asymmetric Catalysis Chiral Piperidines Pharmaceutical Intermediates

Antibacterial Activity Relative to Shorter N‑Alkyl‑3‑hydroxypyridinium Salts

A comprehensive QSAR study of N‑alkyl‑3‑hydroxypyridinium salts revealed that the N‑benzyl derivative exhibits superior antibacterial activity against both Gram‑positive (Staphylococcus aureus) and Gram‑negative (Escherichia coli) strains compared to shorter N‑alkyl chains [1]. For example, the minimum inhibitory concentration (MIC) of the N‑benzyl compound against S. aureus was reported as 32 μg/mL, whereas the N‑methyl analog required 128 μg/mL under identical assay conditions [2]. The enhanced activity is attributed to the increased lipophilicity conferred by the benzyl group, which facilitates bacterial membrane penetration.

Antimicrobial Research Quaternary Ammonium Compounds QSAR

Preferred Counterion for Industrial Hydrogenation: Chloride vs. Bromide

In the large‑scale reduction of N‑benzyl‑3‑hydroxypyridinium salts to the corresponding piperidine, the chloride salt is preferred over the bromide due to its compatibility with common hydrogenation catalysts. Bromide ions are known to poison palladium and platinum catalysts, leading to reduced turnover numbers and the need for additional purification steps [1]. A comparative study in a patent application showed that the chloride salt maintained catalyst activity over 5 consecutive batches with <5% loss in yield, whereas the bromide salt caused a 15–20% drop in yield after the first batch [2].

Process Chemistry Catalyst Compatibility Cost of Goods

Optimal Use Cases for 1-Benzyl-3-hydroxypyridinium Chloride Based on Verified Performance Data


Large‑Scale Synthesis of N‑Benzyl‑3‑hydroxypiperidine for Calcium Channel Blockers

For process chemists manufacturing benidipine or related dihydropyridines, 1‑benzyl‑3‑hydroxypyridinium chloride is the intermediate of choice due to its 28.7 percentage‑point yield advantage over direct alkylation routes [1]. The two‑step protocol (quaternization followed by NaBH₄ reduction) consistently delivers yields exceeding 85%, making it economically viable for multi‑kilogram campaigns [2].

Asymmetric Synthesis of Chiral 3‑Hydroxypiperidines

Medicinal chemistry groups pursuing enantiomerically pure 3‑hydroxypiperidine scaffolds should select 1‑benzyl‑3‑hydroxypyridinium chloride for its ability to undergo asymmetric hydrogenation with ee values up to 90% under Rh‑JosiPhos catalysis [3]. This high enantioselectivity streamlines the preparation of chiral building blocks for CNS and cardiovascular drug candidates [4].

Antibacterial Drug Discovery Based on Quaternary Ammonium Salts

Researchers investigating novel antimicrobials can leverage the N‑benzyl‑3‑hydroxypyridinium framework as a validated lead, given its 4‑fold greater potency against S. aureus compared to the N‑methyl analog [5]. The QSAR‑derived relationship between lipophilicity and activity provides a rational basis for further structural optimization [6].

Continuous‑Flow Hydrogenation Processes Requiring Catalyst Longevity

In industrial settings employing continuous‑flow hydrogenation, the chloride counterion of 1‑benzyl‑3‑hydroxypyridinium chloride is mandatory to prevent catalyst poisoning by halide ions [7]. Using the chloride salt maintains Pd/C catalyst activity across multiple batches, whereas the bromide analog causes significant yield decline after the first cycle [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3-hydroxypyridinium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.